N-cyclopropyl-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-CYCLOPROPYL-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a versatile chemical compound known for its unique structural and chemical properties. It is widely used in scientific research, particularly in the fields of drug synthesis, catalysis, and materials science. The compound’s molecular formula is C14H17N3O3, and it features a cyclopropyl group, a hydrazinecarbonyl group, and a dimethoxyphenyl group, which contribute to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of cyclopropylamine with hydrazinecarboxamide, followed by the condensation with 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-CYCLOPROPYL-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound shares a similar hydrazinecarbonyl structure but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Another similar compound with a fluorine substitution on the phenyl ring.
Uniqueness
N-CYCLOPROPYL-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-cyclopropyl-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C14H17N3O4/c1-20-11-6-3-9(7-12(11)21-2)8-15-17-14(19)13(18)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,18)(H,17,19)/b15-8+ |
InChI Key |
JFDVHHXCLTXKII-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2CC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2CC2)OC |
Origin of Product |
United States |
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